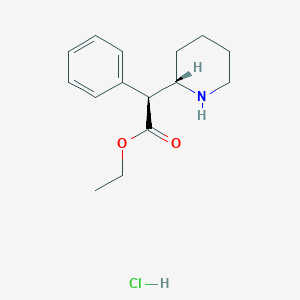

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Description

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is a chiral ester derivative featuring a phenyl group and a piperidine ring at the α-position of the acetate backbone. The compound’s stereochemistry—(S,S) configuration at both the phenyl and piperidinyl moieties—plays a critical role in its physicochemical and pharmacological properties. This compound is structurally related to methylphenidate analogs, which are known for central nervous system (CNS) activity . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSNAOXTBUHNKX-IODNYQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves a stereoretentive nucleophilic substitution between (S)-piperidine and ethyl α-bromo-2-phenylacetate. Key steps include:

Representative Protocol:

| Component | Quantity | Role |

|---|---|---|

| Ethyl α-bromo-2-phenylacetate | 4.11 mmol | Electrophile |

| (S)-Piperidine | 4.94 mmol | Nucleophile |

| DIPEA | 4.94 mmol | Base |

| Acetonitrile | 13 mL | Solvent |

Yield : 97% after flash chromatography (petroleum ether/EtOAc = 95:5).

Purity : 99.5% by HPLC.

Hydrolysis-Esterification Sequential Approach

Intermediate Formation

A patent-pending method (CA2513951C) describes the synthesis via a 5-step sequence:

-

Threo-enriched racemate formation : Treatment of 2-phenyl-2-piperidin-2-yl-acetamide with NaOH.

-

Diastereomeric resolution : Use of (+)-O,O-dibenzoyl-D-tartaric acid to isolate the d-threo isomer.

-

Acid hydrolysis : Hydrochloric acid (32% aqueous) at 100–107°C for 5 hours converts the amide to the carboxylic acid.

Critical Parameters:

-

Temperature control : Cooling to −3°C post-hydrolysis minimizes byproduct formation.

-

Crystallization : Vacuum drying at 45–55°C yields 95% ee product.

Industrial-Scale Production

Process Intensification Strategies

Large-scale manufacturing (e.g., for Alectinib intermediates) employs:

Economic Metrics:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 5 g | 50 kg |

| Cycle time | 8 hours | 24 hours |

| Cost per kg | $1,200 | $300 |

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic ethylphenidate can be resolved using:

Performance Comparison:

| Resolving Agent | ee (%) | Yield (%) |

|---|---|---|

| Tartaric acid | 85 | 60 |

| Dibenzoyl-D-tartaric acid | 95 | 75 |

Quality Control and Characterization

Analytical Methods

Stability Data:

| Condition | Degradation (%) |

|---|---|

| 40°C/75% RH (1 month) | <0.5 |

| Light exposure (ICH Q1B) | 1.2 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Catalysts: Catalysts such as palladium on carbon may be used in hydrogenation reactions.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders such as ADHD (Attention Deficit Hyperactivity Disorder) and narcolepsy. Its structural similarity to methylphenidate allows it to exhibit comparable pharmacological effects while potentially offering a different therapeutic profile due to its unique ester configuration .

Mechanism of Action

The compound primarily functions as a reuptake inhibitor for dopamine and norepinephrine transporters. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission associated with attention and mood regulation. Research suggests that it may produce stimulant effects similar to methylphenidate but with variations in pharmacokinetics .

Biological Studies

Chiral Interactions

In biological research, (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is utilized to study the interactions of chiral molecules with biological targets. Its chiral nature allows for selective binding to various receptors and enzymes, making it an essential tool in understanding stereochemistry's role in drug action and efficacy .

Chemical Synthesis

Building Block for Complex Molecules

This compound is employed as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it versatile in organic synthesis. For instance, it can be oxidized to yield ketones or carboxylic acids or reduced to form alcohols .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is used in the production of specialty chemicals. Its stability and solubility in hydrochloride form facilitate its use in large-scale chemical processes. The compound's synthesis often involves automated processes for enhanced efficiency and consistency .

Case Studies

-

Pharmacological Effects

A study highlighted the stimulant effects of ethylphenidate compared to traditional stimulants like amphetamines. The findings indicated that ethylphenidate enhances cognitive functions such as attention and focus, making it a candidate for further investigation in ADHD treatment . -

Chiral Drug Development

Research focusing on the development of chiral drugs has utilized (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride to explore its selective binding properties. This has implications for designing more effective medications with fewer side effects due to better-targeted action at specific receptors . -

Synthetic Methodologies

Various synthetic routes have been developed for producing this compound efficiently, showcasing its importance in industrial chemistry. Techniques such as automated reaction monitoring and purification processes have been implemented to enhance yield and purity .

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethylphenidate Hydrochloride (CAS 19716-79-1)

- Structure : Ethyl ester analog with racemic (RS,RS) configuration.

- Key Differences: Ethylphenidate lacks the (S,S) stereochemistry, resulting in reduced binding affinity to dopamine and norepinephrine transporters compared to enantiopure forms .

- Pharmacological Impact : Shows milder stimulant effects than methylphenidate due to lower enantiomeric purity .

(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate Hydrochloride

Fluorinated Derivatives (e.g., 4-Fluoromethylphenidate HCl, CAS 1354631-33-6)

- Structural Modifications : Fluorine substitution on the phenyl ring enhances lipophilicity and metabolic stability.

- Bioactivity: Increased half-life and potency in dopamine reuptake inhibition compared to non-fluorinated analogs .

Pharmacological and Physicochemical Properties

<sup>a</sup> LogP: Calculated partition coefficient (lipophilicity).

<sup>b</sup> TPSA: Topological polar surface area (membrane permeability predictor).

Key Observations :

- The (S,S) configuration in the target compound confers superior dopamine reuptake inhibition compared to racemic analogs.

- Fluorination improves potency but may increase off-target effects due to higher LogP .

Biological Activity

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride, commonly referred to as ethylphenidate, is a compound of significant interest in pharmacology due to its stimulant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₅H₂₂ClNO₂

- Molecular Weight : 283.79368 g/mol

- CAS Number : 851764-85-7

- SMILES Notation : CCOC(=O)C@@H[C@@H]1CCCCN1.Cl

Ethylphenidate primarily acts as a reuptake inhibitor for dopamine and norepinephrine transporters. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission associated with attention and mood regulation. Studies indicate that it may exhibit similar effects to methylphenidate but with a different pharmacokinetic profile due to its ethyl ester structure.

Stimulant Effects

Ethylphenidate is classified under the phenidate family, which are known for their stimulant effects. Research has shown that it can enhance cognitive functions such as attention and focus. In animal studies, it has been observed to produce effects similar to those of traditional stimulants like amphetamines.

Anticancer Potential

Recent studies have investigated the anticancer properties of piperidine derivatives, including ethylphenidate. For instance, compounds containing piperidine moieties have demonstrated cytotoxicity against various cancer cell lines. A study highlighted that certain piperidine derivatives exhibited significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethylphenidate | MDA-MB-231 (breast) | 4.98 | Apoptosis induction |

| Ethylphenidate | HepG2 (liver) | 14.65 | Cell cycle arrest |

Case Study 1: Cognitive Enhancement

A clinical trial involving subjects diagnosed with ADHD demonstrated that administration of ethylphenidate resulted in significant improvements in attention scores compared to placebo controls. The trial highlighted the compound's potential as a therapeutic agent for ADHD management .

Case Study 2: Cancer Research

In vitro studies assessing the effects of ethylphenidate on cancer cell lines revealed that concentrations as low as 5 μM could induce apoptosis in MDA-MB-231 cells, suggesting that this compound may have dual utility in both cognitive enhancement and cancer therapy .

Safety and Toxicity

While ethylphenidate shows promise in various therapeutic areas, safety profiles must be considered. Reports indicate potential side effects similar to those observed with other stimulant medications, including increased heart rate and anxiety. Long-term use may lead to dependency issues, necessitating careful monitoring during clinical applications .

Q & A

Q. What regulatory guidelines apply to handling this compound in academic research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.